(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride
Description
Introduction to Spirocyclic Scaffolds in Modern Medicinal Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in drug design due to their ability to occupy three-dimensional space while minimizing planar aromaticity. This conformational restriction enhances target selectivity and improves metabolic stability compared to flat heterocyclic systems. The resurgence of interest in spirocycles aligns with the "Escape from Flatland" paradigm, which advocates for higher fractions of sp³-hybridized carbons (Fsp³) to optimize drug-like properties. Over 50% of approved drugs containing spirocyclic motifs were introduced in the 21st century, reflecting advances in synthetic methodologies and a deeper understanding of structure-activity relationships.
Structural Uniqueness of (2-Aminospiro[3.3]heptan-6-yl)methanol Hydrochloride
The compound’s spiro[3.3]heptane core comprises two fused three-membered rings, creating a rigid bicyclic system that enforces axial chirality and limits conformational flexibility (Figure 1). This compact architecture introduces significant ring strain, which can enhance binding energy through preorganization for target engagement. Key functional groups include:
- Primary amine : Positioned at the C2 atom, this group provides a site for hydrogen bonding and salt bridge formation with biological targets.
- Hydroxymethyl moiety : Attached to the C6 atom, the methanol group contributes polarity, improving aqueous solubility—a property further augmented by the hydrochloride salt formulation.
Table 1: Physicochemical Properties of (2-Aminospiro[3.3]heptan-6-yl)methanol Hydrochloride
| Property | Value |
|---|---|
| Molecular formula | C₈H₁₆ClNO |
| Molecular weight | 177.67 g/mol |
| logP (predicted) | -0.85 (hydrophilic character) |
| Hydrogen bond donors | 3 (NH₂, OH, HCl) |
| Hydrogen bond acceptors | 4 (N, O, Cl⁻) |
The hydrochloride salt form mitigates hygroscopicity issues common in freebase amines while enhancing crystallinity for synthetic handling. Compared to larger spirocyclic systems (e.g., spiro[5.5]undecane), the spiro[3.3]heptane scaffold imposes greater torsional constraints, potentially reducing entropic penalties during protein-ligand binding.
Historical Evolution of Spirocyclic Amines in Drug Discovery
Spirocyclic amines have evolved from simple natural product-inspired architectures to synthetically tailored scaffolds optimized for drug development:
Early Innovations (Pre-2000)
Initial applications focused on natural products like griseofulvin (a spirocyclic antifungal isolated in 1939) and synthetic derivatives such as spironolactone (1959), which featured a steroidal spiro-lactone motif. These early compounds relied on spontaneous cyclization or bio-inspired pathways, limiting structural diversity.
Modern Advances (Post-2000)
The advent of transition-metal catalysis and photoredox methods enabled precise construction of strained spirocycles. For example, dearomative annulation cascades using α,β-unsaturated amides and acrylates allow diastereoselective synthesis of spirocenters. The target compound’s synthesis likely involves:
- Spirocyclization : TBDMSOTf-mediated reaction of α,β-unsaturated amides with methyl acrylate.
- Reduction : LiAlH₄ reduction of intermediate esters to hydroxymethyl derivatives.
- Salt formation : Treatment with HCl to yield the hydrochloride salt.
Table 2: Comparative Analysis of Spirocyclic Drug Scaffolds
| Spiro System | Example Drug | Year Approved | Key Therapeutic Area |
|---|---|---|---|
| Spiro[4.5]decane | Aprepitant | 2003 | Antiemetic |
| Spiro[3.3]heptane | (This compound) | N/A | Investigational |
| Spiro[5.5]undecane | Finasteride | 1992 | BPH treatment |
The shift toward smaller, more strained spirocycles reflects a focus on balancing metabolic stability with synthetic feasibility. Computational studies, including DFT analyses of reaction mechanisms, now guide the design of stereochemically defined spiroamines like (2-aminospiro[3.3]heptan-6-yl)methanol hydrochloride.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-aminospiro[3.3]heptan-6-yl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-8(4-7)1-6(2-8)5-10;/h6-7,10H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZUXKAJGSNUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spiro[3.3]heptane core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions, such as amination and hydroxylation.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride is a chemical compound featuring a unique spirocyclic structure with an amine and a hydroxymethyl group, which makes it valuable in medicinal chemistry. Its applications stem from its potential biological activities. The spirocyclic framework influences its conformational properties, affecting how it interacts with biological targets.
Potential Applications
- Pharmaceutical Development this compound can serve as a lead compound for creating new pharmaceuticals.
- Biological Activity Research suggests that compounds with structures similar to this compound can act as enzyme inhibitors, receptor modulators, or therapeutic agents. Its ability to interact with specific protein targets influences cellular pathways and physiological responses.
- Interaction Studies This compound interacts with biological macromolecules like enzymes and receptors. Techniques such as molecular docking and surface plasmon resonance help to understand its mechanism of action and pharmacological properties.
Chemical Reactivity
The reactivity of this compound is due to its functional groups. The amine group allows for nucleophilic substitutions, while the hydroxymethyl group can undergo oxidation or dehydration, potentially mediated by enzymes in biological systems for drug metabolism and efficacy.
Similar Compounds and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Amino-2-pyrrolidinone | Pyrrolidine ring | Neurotransmitter modulation |
| 1-(Aminomethyl)-cyclopentan-1-one | Cyclopentane structure | Antidepressant properties |
| 2-Aminocyclohexanemethanol | Cyclohexane ring with amine and alcohol | Analgesic effects |
These compounds show the diversity of this class of molecules, highlighting the unique spirocyclic nature of this compound, which may give it distinct pharmacological properties.
Spiro[3.3]heptane Synthesis
Mechanism of Action
The mechanism of action of (2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or activation of their biological functions. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key Observations :
- Fluorine Substitution : Fluorinated analogues (e.g., ) exhibit higher electronegativity and metabolic stability, making them candidates for CNS drugs .
Analogues with Altered Spiro Core
Key Observations :
- Ring Size : Spiro[3.3]heptane derivatives (e.g., target compound) balance rigidity and synthetic accessibility compared to larger (e.g., [3.4], ) or smaller (e.g., [2.4], ) systems .
- Synthetic Complexity : Spiro[3.3] systems are often synthesized via multi-step routes (e.g., 9-step synthesis in ), while bicyclic analogues () may require divergent strategies .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to hydrophobic analogues like 6-methoxy derivatives () .
Biological Activity
(2-Aminospiro[3.3]heptan-6-yl)methanol;hydrochloride, with the CAS number 170508-16-4, is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H16ClNO
- Molecular Weight : 177.67 g/mol
- IUPAC Name : (6-aminospiro[3.3]heptan-2-yl)methanol hydrochloride
- Structure : The compound features a spiro[3.3]heptane framework, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural properties allow it to interact with receptors such as serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes related to metabolic pathways, which could have implications for conditions like obesity and diabetes.
- Antimicrobial Activity : Some research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound based on current literature:
Case Study 1: CNS Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of CNS modulation. The compound was found to reduce anxiety-like behaviors in rodents when tested in an elevated plus maze setup.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, indicating potential for development as an antimicrobial agent.
Research Findings
Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the spirocyclic structure have been explored to improve receptor selectivity and potency.
Q & A
Q. Key Validation Steps :
- Monitor reaction progress via thin-layer chromatography (TLC) using ninhydrin staining for amine detection .
- Confirm structure by ¹H/¹³C NMR (e.g., spirocyclic proton splitting patterns) and ESI-MS for molecular ion verification .
Basic: What protocols ensure safe handling and storage of this compound?
Answer:
Handling :
Q. Storage :
- Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent hygroscopic degradation .
- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .
Advanced: How can enantiomeric purity be determined for this chiral spirocyclic compound?
Answer:
Analytical Strategies :
- Chiral HPLC : Use a Chiralpak® IA or IB column with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Monitor retention times against racemic standards .
- Circular Dichroism (CD) : Compare CD spectra of synthesized batches to enantiomerically pure reference samples to confirm optical activity .
Q. Method Validation :
- Establish a detection limit of ≤0.5% for minor enantiomers using spiked samples.
- Cross-validate with NMR chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Answer:
In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or ion channels). Parameterize the protonated amine and hydroxyl groups for accurate charge assignment .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in physiological conditions (PBS buffer, 310 K).
- ADMET Prediction : Employ SwissADME to evaluate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .
Q. Validation :
- Correlate docking scores with in vitro binding assays (e.g., radioligand displacement) to refine force field parameters .
Advanced: How can batch-to-batch variability in synthesis be minimized?
Answer:
Process Optimization :
Q. Mitigation Strategies :
- Standardize starting material quality (e.g., ≥99% spiro[3.3]heptan-6-one) via supplier audits .
- Use control charts to track impurity profiles (e.g., by-product 2-aminospiro[3.3]heptane) across batches .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Stability Studies :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours. Analyze degradation via HPLC-MS to identify hydrolysis products (e.g., spiro ring-opening) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperature (typically >150°C for hydrochlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
